molecular formula C30H28ClN3O4S B296852 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide

2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide

Cat. No. B296852
M. Wt: 562.1 g/mol
InChI Key: BTGBRFIECXIKDN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide, also known as CEP-33779, is a small molecule inhibitor of the transcription factor NF-κB. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and autoimmune disorders.

Mechanism of Action

2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide inhibits the activity of NF-κB, a transcription factor that plays a critical role in regulating the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, growth factors, and stress signals. Upon activation, NF-κB translocates to the nucleus and binds to specific DNA sequences to regulate gene expression. 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide inhibits NF-κB by binding to the IKKβ kinase, a critical component of the NF-κB signaling pathway, and preventing its activation.
Biochemical and Physiological Effects
2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to have a range of biochemical and physiological effects. In cancer cells, 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide induces apoptosis by inhibiting NF-κB activity and downregulating anti-apoptotic genes. In addition to its anti-cancer effects, 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has also been shown to have anti-inflammatory and immunosuppressive effects in autoimmune disorders. 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to reduce the production of pro-inflammatory cytokines and inhibit the activation of immune cells such as T cells and B cells.

Advantages and Limitations for Lab Experiments

One advantage of 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its specificity for the IKKβ kinase, which makes it a useful tool for studying the NF-κB signaling pathway. However, one limitation of 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide is its relatively low potency compared to other NF-κB inhibitors. This can make it difficult to achieve complete inhibition of NF-κB activity in some experiments. In addition, 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has poor solubility in aqueous solutions, which can limit its use in certain experimental systems.

Future Directions

There are several future directions for the study of 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide. One area of interest is the development of more potent and selective NF-κB inhibitors based on the structure of 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide. Another area of interest is the investigation of the potential therapeutic applications of 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide in other diseases, such as viral infections and neurodegenerative disorders. Finally, the development of more effective drug delivery systems for 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide could improve its efficacy and expand its potential therapeutic applications.

Synthesis Methods

2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide can be synthesized through a multi-step process starting from 2-nitrobenzamide. The first step involves the reduction of the nitro group to an amino group using palladium on carbon and hydrogen gas. The resulting amine is then reacted with 3-chloro-4-methylbenzenesulfonyl chloride in the presence of a base to form the sulfonamide intermediate. This intermediate is then coupled with N-(2-phenylethyl)benzamide in the presence of a coupling agent to yield the final product, 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide.

Scientific Research Applications

2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, NF-κB is known to play a critical role in tumor growth and survival. 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has been shown to inhibit NF-κB activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy. In addition to cancer, 2-[({3-chloro[(4-methylphenyl)sulfonyl]anilino}acetyl)amino]-N-(2-phenylethyl)benzamide has also been studied for its potential anti-inflammatory and immunosuppressive effects in autoimmune disorders such as rheumatoid arthritis and multiple sclerosis.

properties

Molecular Formula

C30H28ClN3O4S

Molecular Weight

562.1 g/mol

IUPAC Name

2-[[2-(3-chloro-N-(4-methylphenyl)sulfonylanilino)acetyl]amino]-N-(2-phenylethyl)benzamide

InChI

InChI=1S/C30H28ClN3O4S/c1-22-14-16-26(17-15-22)39(37,38)34(25-11-7-10-24(31)20-25)21-29(35)33-28-13-6-5-12-27(28)30(36)32-19-18-23-8-3-2-4-9-23/h2-17,20H,18-19,21H2,1H3,(H,32,36)(H,33,35)

InChI Key

BTGBRFIECXIKDN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N(CC(=O)NC2=CC=CC=C2C(=O)NCCC3=CC=CC=C3)C4=CC(=CC=C4)Cl

Origin of Product

United States

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